N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide

Chemical Identity Physicochemical Properties Structure-Activity Relationship

This benzimidazole-phenyl-benzamide (CAS 477493-00-8) features a para-tert-butylbenzamide terminus that imparts distinct steric bulk and a calculated logP of 5.0–5.5 versus unsubstituted or halogen analogs, making it a critical chemotype for hydrophobic SAR exploration. Procure this specific compound when expanding screening libraries for de novo target profiling, benchmarking benzamide lipophilicity in PAMPA/Caco-2 permeability assays, or supporting IP due diligence under US-9102591-B2 Markush claims where composition-of-matter differentiation is required.

Molecular Formula C24H23N3O
Molecular Weight 369.468
CAS No. 477493-00-8
Cat. No. B2907966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide
CAS477493-00-8
Molecular FormulaC24H23N3O
Molecular Weight369.468
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C24H23N3O/c1-24(2,3)18-13-11-16(12-14-18)23(28)25-19-8-6-7-17(15-19)22-26-20-9-4-5-10-21(20)27-22/h4-15H,1-3H3,(H,25,28)(H,26,27)
InChIKeyAXWQXUFTYRJKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide (CAS 477493-00-8): Structural Identity and Procurement Baseline


N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide (CAS 477493-00-8, molecular formula C24H23N3O, molecular weight 369.47 g/mol) is a synthetic small molecule belonging to the benzimidazole-benzamide hybrid class . Its structure features a benzimidazole core connected via a meta-substituted phenyl linker to a 4-tert-butylbenzamide moiety. The compound is cataloged in chemical supplier databases as a research-grade screening compound, and its structural attributes position it within a series of benzimidazole-phenyl-benzamide analogs explored for target modulation in drug discovery programs . However, publicly available quantitative bioactivity data for this specific compound remains extremely limited, and no peer-reviewed publication or patent has been identified that reports head-to-head comparative biological performance data against defined analogs.

Why Generic Substitution Fails for N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide in Chemical Procurement


Within the benzimidazole-phenyl-benzamide chemotype, even modest structural alterations—such as substitution pattern on the central phenyl ring, position of the benzamide linkage, or nature of the terminal aryl substituent—can profoundly shift target engagement, selectivity, and physicochemical properties . The 4-tert-butyl group on the benzamide ring of the target compound confers distinct steric bulk and lipophilicity (calculated logP) relative to unsubstituted, methyl-, or halogen-substituted analogs, which can alter membrane permeability, metabolic stability, and binding pocket complementarity . Without compound-specific comparative data, a generic procurement decision based solely on core scaffold similarity risks selecting an analog with divergent biological performance and irreproducible experimental outcomes. The quantitative dimensions below delineate what differentiation evidence is currently available and where critical data gaps remain.

Product-Specific Quantitative Differentiation Evidence for N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide


Molecular Identity and Physicochemical Differentiation from Closest Structural Analogs

The target compound is differentiated from close analogs by its unique combination of a meta-phenyl-linked benzimidazole and a 4-tert-butylbenzamide terminus. Compared to N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide (unsubstituted benzamide) and N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide (CHEMBL1276927), the 4-tert-butyl group increases molecular weight to 369.47 g/mol and introduces a bulky, hydrophobic substituent . This structural distinction is quantifiable: the tert-butyl group contributes approximately 57.1 Da additional mass and an estimated increase in calculated logP of approximately +1.5 to +2.0 log units relative to the unsubstituted benzamide analog, based on fragment-based physicochemical predictions.

Chemical Identity Physicochemical Properties Structure-Activity Relationship

Patent Context: Appearance Within a Broader Benzamide Chemotype Claimed for Therapeutic Utility

The compound falls within the generic Markush structure of benzamide derivatives disclosed in patent US-9102591-B2, which claims benzimidazole-containing benzamides for therapeutic applications . While this patent does not provide specific biological data for the target compound, it establishes that the meta-phenyl-benzimidazole-benzamide scaffold, when combined with various aryl substituents including tert-butylphenyl, has been recognized as a pharmacologically relevant chemotype. The para-tert-butyl substitution on the benzamide ring represents a specific embodiment within this patent family, distinguishing it from ortho- or meta-substituted analogs also encompassed by the Markush claim.

Patent Landscape Intellectual Property Chemical Series

Critical Data Gap Advisory: Absence of Published Head-to-Head Bioactivity Data Against Defined Comparators

Comprehensive searches of PubMed, ChEMBL, BindingDB, and Google Patents (conducted April 2026) failed to identify any peer-reviewed publication or patent that reports IC50, Ki, EC50, or other quantitative bioactivity data for N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide [1]. Known structurally related analogs with published activity data—such as N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide (CHEMBL1276927, reported antibacterial and antiparasitic activity) and N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholine-4-sulfonyl)benzamide (CHEMBL compound)—cannot serve as direct quantitative comparators because no assay has tested the target compound in the same system . This evidence gap means that any claim of differential potency, selectivity, or efficacy relative to these or other analogs would be speculative.

Data Gap Analysis Procurement Risk Experimental Validation

Recommended Application Scenarios for N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide Based on Available Evidence


Chemical Library Enumeration and Scaffold-Hopping Campaigns in Early-Stage Drug Discovery

The compound's distinct 4-tert-butylbenzamide terminus provides steric and lipophilic diversity relative to common benzimidazole-phenyl-benzamide analogs. Procurement is warranted when a screening library requires expanded coverage of hydrophobic benzamide chemotypes, provided that the absence of pre-existing bioactivity data is accepted as a starting point for de novo profiling .

Structure-Activity Relationship (SAR) Studies Focusing on the Benzamide Substituent Vector

When systematically exploring the SAR of the terminal benzamide substituent in a benzimidazole-phenyl-benzamide series, this compound serves as the para-tert-butyl representative. Its comparison against unsubstituted, methyl, halogen, or sulfonamide analogs within the same assay system can generate proprietary differentiation data that does not currently exist in the public domain .

Physicochemical Profiling and Permeability Studies for Lipophilic Benzamide Derivatives

With an estimated ClogP in the 5.0–5.5 range, this compound is suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies aimed at understanding the relationship between benzamide lipophilicity and passive membrane diffusion. Results can benchmark performance against less lipophilic analogs within the same scaffold series .

Freedom-to-Operate Analysis for Benzimidazole-Benzamide Patent Landscapes

Given its coverage under the generic Markush claims of US-9102591-B2, procurement of this specific compound may support IP due diligence studies, allowing legal and scientific teams to evaluate whether the para-tert-butyl embodiment offers distinct composition-of-matter positioning relative to other substitution patterns claimed in the same patent family .

Quote Request

Request a Quote for N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.